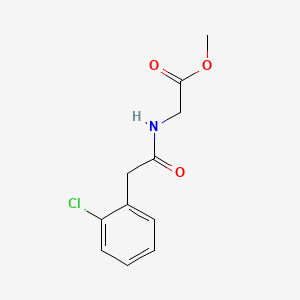
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester typically involves the acylation of glycine methyl ester with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters depending on the nucleophile used.
科学的研究の応用
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug with similar COX inhibition properties.
Naproxen: Also inhibits COX enzymes and is used for its anti-inflammatory effects.
Diclofenac: A potent COX inhibitor with a similar mechanism of action.
Uniqueness
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methyl ester group enhances its lipophilicity, potentially improving its absorption and bioavailability compared to other similar compounds .
特性
CAS番号 |
53056-12-5 |
|---|---|
分子式 |
C11H12ClNO3 |
分子量 |
241.67 g/mol |
IUPAC名 |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]acetate |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) |
InChIキー |
FUERIIOYVVLVBW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)CC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


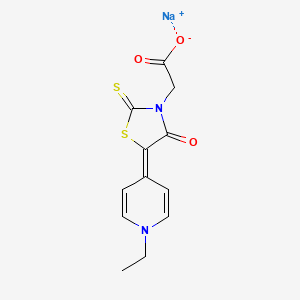
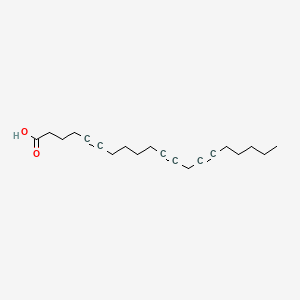
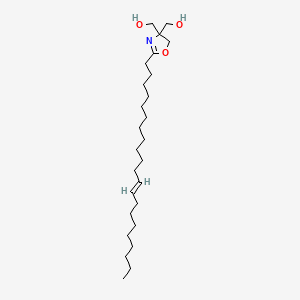
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
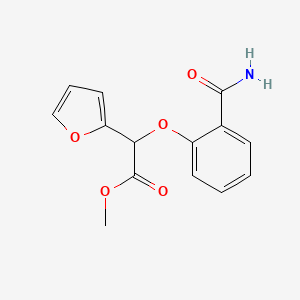



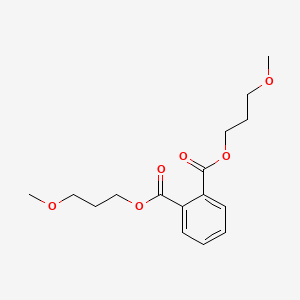
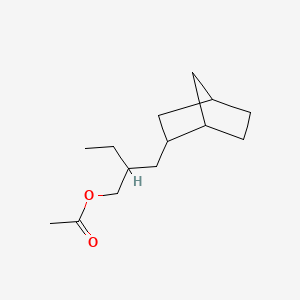

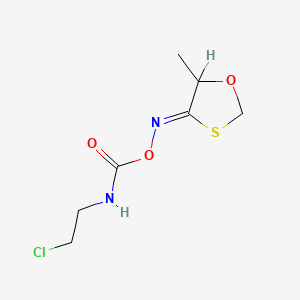
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
